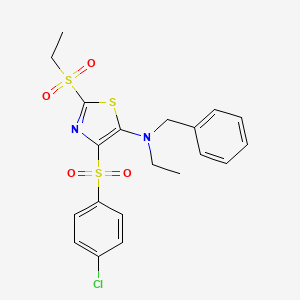
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is involved in stress-related behaviors and is a potential target for the treatment of anxiety and depression. CP-154,526 has been extensively studied in preclinical models and has shown promise as a therapeutic agent.
Wirkmechanismus
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide acts as a selective antagonist of the CRF1 receptor. The CRF1 receptor is involved in the regulation of the stress response and is thought to play a role in the development of anxiety and depression. By blocking the CRF1 receptor, N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide may reduce the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce the release of stress hormones such as cortisol and ACTH, suggesting that it may modulate the stress response. It has also been shown to increase the release of dopamine in certain brain regions, suggesting that it may have a role in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the CRF1 receptor, meaning that it can be used to specifically target this receptor without affecting other receptors. It has also been extensively studied in preclinical models, making it a well-characterized compound. However, there are also limitations to its use. N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has relatively poor solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, meaning that it may need to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide. One area of interest is the development of more potent and selective CRF1 receptor antagonists. Another area of interest is the investigation of the effects of N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, there is interest in investigating the potential therapeutic effects of N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide in humans, particularly in the treatment of anxiety and depression.
Synthesemethoden
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the formation of the tetrazole ring and the attachment of the benzamido and cyclopentyl groups. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has been extensively studied in preclinical models, including animal models of anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in these models, suggesting that it may be a promising therapeutic agent for the treatment of anxiety and depression in humans.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-[(4-propan-2-yloxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15(2)32-20-13-7-16(8-14-20)22(30)24-18-9-11-19(12-10-18)29-27-21(26-28-29)23(31)25-17-5-3-4-6-17/h7-15,17H,3-6H2,1-2H3,(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRICHRQZYFFXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-(4-isopropoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2973592.png)



![2-[4-(Dimethylsulfamoyl)phenyl]acetic acid](/img/structure/B2973599.png)


![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)
![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)


![N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2973612.png)